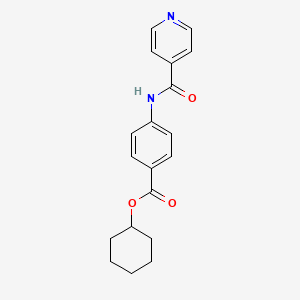

cyclohexyl 4-(isonicotinoylamino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclohexyl 4-(isonicotinoylamino)benzoate involves complex reactions, including Ugi four-component condensation processes. A study demonstrated the use of 1-isocyanocyclohexene in the Ugi reaction, leading to diverse products from the original cyclohexenamides through single-step conversions (Keating & Armstrong, 1996). Furthermore, novel synthesis methods involving the reaction of acylation and esterification have been developed to prepare liquid crystal compounds, laying a foundation for further performance studies (Shen Jin-ping, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4-(cyclohexylaminocarbonyl)benzoate, has been studied, revealing two independent molecules in the asymmetric unit with different ring orientations, connected by N—H⋯O=C hydrogen bonds (Jones & Kuś, 2004).

Chemical Reactions and Properties

Chemical reactions involving cyclohexyl isocyanide, acetylenic esters, carboxylic acids, and pyrrole have been explored, leading to the synthesis of compounds like dialkyl 2-alkanoyloxy (or benzoyloxy)-3-[cyclohexylimino(1H-pyrrol-2-yl)methyl]succinates, demonstrating the versatility of isocyanides in four-component reactions (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).

Physical Properties Analysis

The physical properties of cyclohexyl-related compounds have been studied, revealing mesogenic properties that exhibit SmA, SmC, and SmX phases, providing insights into the behavior of these compounds under different physical conditions (Tsai, Hsu, & Chen, 2004).

Chemical Properties Analysis

Studies on the chemical properties of cyclohexyl derivatives, such as the "On Water" sonochemical synthesis of novel 1,1′-(aryl)bis(2-(cyclohexylamino)-2-oxoethane-1,1-diyl) di(alkanoates and benzoates), demonstrate the efficiency and eco-friendliness of synthesizing bioactive compounds using an isocyanide-based multicomponent approach (Mamaghani et al., 2013).

Wissenschaftliche Forschungsanwendungen

Postcondensation Modifications of Ugi Products

Cyclohexyl compounds play a critical role in the postcondensation modifications of Ugi four-component condensation products. Using 1-isocyanocyclohexene as the isocyanide input in the Ugi reaction, diverse structures such as new carboxylic acids, esters, and thioesters can be synthesized. This demonstrates the potential of cyclohexyl compounds in facilitating the synthesis of complex organic structures and libraries of compounds (Keating & Armstrong, 1996).

Metabolism Studies

Cyclohexyl derivatives, such as cyclohexane carboxylate and cyclohex-1-ene carboxylate, have been studied in the context of microbial metabolism. These compounds have been identified as intermediates in the metabolism of benzoate by "Syntrophus aciditrophicus." This research is crucial for understanding the biochemical pathways involved in the degradation of aromatic compounds in the environment (Elshahed et al., 2001).

Crystallography

In crystallography, the study of compounds such as methyl 4-(cyclohexylaminocarbonyl)benzoate has provided insights into molecular structures and bonding. The crystal structures of these compounds reveal how molecules connect and interact, which is crucial for the design of new materials and drugs (Jones & Kuś, 2004).

Organotin Compounds

The synthesis of organotin compounds, such as n-butyloxotin benzoate and methyloxotin cyclohexanoate, represents another application area. These compounds form a new structural class of organotin compounds and have potential applications in materials science and catalysis (Holmes et al., 1987).

Environmental Biodegradation

The study of cyclohexyl compounds also extends to environmental biodegradation. The identification of metabolic intermediates, such as cyclohexadienecarboxylates, in the anaerobic degradation of benzoate by Rhodopseudomonas palustris highlights their role in the biodegradation of aromatic compounds in nature (Gibson & Gibson, 1992).

Liquid Crystal Research

Compounds like cyclohexyl benzoate derivatives have applications in the field of liquid crystals. These substances are crucial for developing new materials with specific optical and electronic properties, which can be used in displays and other technologies (Shen Jin-ping, 2007).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The safety data sheet for a similar compound, cyclohexyl isocyanate, indicates that it is a flammable liquid and vapor, and it may cause skin irritation, serious eye damage, and respiratory irritation .

Eigenschaften

IUPAC Name |

cyclohexyl 4-(pyridine-4-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c22-18(14-10-12-20-13-11-14)21-16-8-6-15(7-9-16)19(23)24-17-4-2-1-3-5-17/h6-13,17H,1-5H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOOSFGUHCOASL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641560 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(Pyridine-4-carbonyl)-amino]-benzoic acid cyclohexyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)

![(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)

![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5515148.png)

![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)

![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)

![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)